2-Deoxyglucose-1,6-bisphosphate

Description

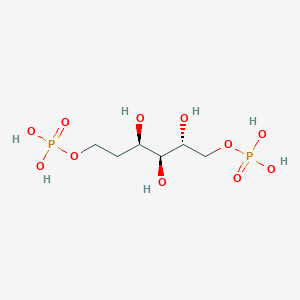

Structure

3D Structure

Properties

CAS No. |

54428-44-3 |

|---|---|

Molecular Formula |

C6H16O11P2 |

Molecular Weight |

326.13 g/mol |

IUPAC Name |

[(2R,3S,4R)-2,3,4-trihydroxy-6-phosphonooxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O11P2/c7-4(1-2-16-18(10,11)12)6(9)5(8)3-17-19(13,14)15/h4-9H,1-3H2,(H2,10,11,12)(H2,13,14,15)/t4-,5-,6+/m1/s1 |

InChI Key |

LWMSSSNZMOUJFS-PBXRRBTRSA-N |

SMILES |

C(COP(=O)(O)O)C(C(C(COP(=O)(O)O)O)O)O |

Isomeric SMILES |

C(COP(=O)(O)O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |

Canonical SMILES |

C(COP(=O)(O)O)C(C(C(COP(=O)(O)O)O)O)O |

Other CAS No. |

54428-44-3 |

Synonyms |

2-deoxyglucose-1,6-bisphosphate 2-deoxyglucose-1,6-diphosphate 2-DG-1,6-P2 |

Origin of Product |

United States |

Enzymatic Formation and Interconversion of 2 Deoxyglucose 1,6 Bisphosphate 2dg1,6bp

Theoretical Pathways for 2DG1,6BP Synthesis

The formation of 2DG1,6BP is theorized to occur through pathways analogous to those of its natural counterpart, glucose-1,6-bisphosphate (Glc-1,6-BP). These pathways primarily involve the phosphorylation of a monophosphorylated 2-deoxyglucose precursor.

Phosphorylation of 2-Deoxyglucose-1-phosphate (B1237330) Analog

A plausible route to 2DG1,6BP is the phosphorylation of 2-deoxyglucose-1-phosphate (2DG1P). This mirrors the synthesis of Glc-1,6-BP, which can be formed from glucose-1-phosphate (Glc-1-P). The initial step in this proposed pathway would be the conversion of 2DG6P to 2DG1P, a reaction that can be catalyzed by phosphoglucomutase (PGM). Subsequently, a kinase could phosphorylate 2DG1P at the C6 position to yield 2DG1,6BP.

Involvement of Bisphosphate Synthases/Mutases on 2-Deoxyglucose Substrates

Another theoretical pathway involves the direct action of a bisphosphate synthase or a mutase on a 2-deoxyglucose substrate. For instance, glucose-1,6-bisphosphate synthase catalyzes the transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to glucose-1-phosphate to form glucose-1,6-bisphosphate wikipedia.org. While the substrate specificity of these synthases for deoxy analogs has not been extensively studied, it is conceivable that an enzyme with broad substrate specificity could utilize a 2-deoxyglucose monophosphate as an acceptor for a phosphoryl group, thereby generating 2DG1,6BP.

Role of Phosphoglucomutase (PGM) in Phosphoryl Transfer Mechanisms

Phosphoglucomutase (PGM) is a key enzyme in carbohydrate metabolism, facilitating the interconversion of glucose-1-phosphate and glucose-6-phosphate wikipedia.org. Its catalytic cycle involves a bisphosphate intermediate, providing a strong precedent for its potential role in 2DG1,6BP metabolism.

Analysis of PGM Reaction Intermediates: Glucose-1,6-bisphosphate (Glc-1,6-BP) as a Precedent

The reaction mechanism of PGM proceeds through a phosphorylated enzyme intermediate. A phosphoryl group from a conserved serine residue in the active site is transferred to the substrate (e.g., glucose-1-phosphate), forming a transient glucose-1,6-bisphosphate intermediate wikipedia.orgnih.gov. The enzyme then accepts a phosphoryl group from the intermediate at a different position to yield the product (e.g., glucose-6-phosphate) and regenerate the phosphoenzyme. Glc-1,6-BP is not only an intermediate but also an essential activator for PGM, initiating the phosphorylation of the catalytic serine residue nih.gov. Molecular modeling and transition path sampling simulations have provided detailed insights into the conformational changes of both the enzyme and the G16P intermediate within the active site during catalysis nih.gov.

Hypothetical Interactions of 2-Deoxyglucose Phosphates with PGM Active Sites

Structural studies of human PGM1 have identified key residues involved in binding the glucose ring and the phosphate groups of the substrate and product nih.gov. It is plausible that 2DG6P and the subsequent 2DG1,6BP intermediate would be stabilized by similar interactions. The phosphate moiety of the substrate interacts with a highly conserved phosphate-binding loop nih.gov. The sugar ring itself is held in place through hydrogen bonds with various active site residues. The lack of the C2 hydroxyl in 2-deoxyglucose phosphates might alter the network of these hydrogen bonds, potentially affecting the binding affinity and the rate of catalysis compared to the natural substrate. Molecular dynamics simulations of the human PGM active site with its natural intermediate, G16P, show significant conformational rearrangements of both the ligand and specific loop regions of the enzyme, a process that would also be critical for the processing of a 2-deoxy analog nih.gov.

Characterization of Enzymes Potentially Catalyzing 2DG1,6BP Reactions

While several enzymes interact with 2-deoxyglucose and its phosphorylated forms, the specific enzymatic synthesis and interconversion of 2DG1,6BP are not extensively documented. The primary enzyme implicated in these reactions is phosphoglucomutase.

In vivo studies in rat brain have demonstrated the formation of both 2-deoxyglucose-1-phosphate and 2-deoxyglucose-1,6-bisphosphate following the administration of 2-deoxy-D-[14C]glucose. These studies also showed that both of these compounds could be synthesized from 2DG6P by phosphoglucomutase in vitro, confirming the capability of PGM to catalyze these reactions.

The α-D-phosphohexomutase superfamily, to which PGM belongs, includes enzymes with varying substrate specificities nih.govwikipedia.org. It is possible that other members of this superfamily, such as phosphomannomutase (which can also act on glucose phosphates), could also catalyze the formation of 2DG1,6BP, although this has not been explicitly demonstrated. The substrate specificity of these enzymes is often determined by the substituents at the C2 position of the sugar ring, making the study of 2-deoxyglucose analogs particularly relevant nih.gov.

Below is a table summarizing the enzymes known to act on 2-deoxyglucose and its phosphorylated derivatives, highlighting their potential relevance to 2DG1,6BP metabolism.

| Enzyme | Substrate(s) | Product(s) | Potential Role in 2DG1,6BP Metabolism |

| Hexokinase | 2-Deoxy-D-glucose, ATP | 2-Deoxyglucose-6-phosphate, ADP | Initiates the metabolic pathway by producing the precursor for 2DG1,6BP synthesis. nih.govpatsnap.com |

| Phosphoglucomutase (PGM) | 2-Deoxyglucose-6-phosphate | 2-Deoxyglucose-1-phosphate | Catalyzes the interconversion of 2DG monophosphates and is capable of synthesizing 2DG1,6BP from 2DG6P. |

| 2-Deoxyglucose-6-phosphatase | 2-Deoxyglucose-6-phosphate, H₂O | 2-Deoxy-D-glucose, Phosphate | May regulate the levels of the precursor for 2DG1,6BP synthesis by dephosphorylating 2DG6P. wikipedia.org |

Substrate Specificity Studies of Relevant Mutases and Kinases

The enzymatic processing of 2-deoxyglucose begins with its phosphorylation and subsequent conversion by mutases. The specificity of these enzymes for 2-DG and its derivatives is a critical determinant of its metabolic fate.

2-deoxyglucose is structurally similar to glucose, allowing it to be recognized and transported into cells by glucose transporters. patsnap.com Once inside the cell, it serves as a substrate for hexokinase, the enzyme that typically initiates glycolysis by phosphorylating glucose. patsnap.comnih.gov Hexokinase catalyzes the transfer of a phosphate group from ATP to 2-DG, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). patsnap.comnih.gov This phosphorylation traps the molecule within the cell because the added phosphate group gives it a negative charge, preventing it from crossing the cell membrane. nih.gov

However, the metabolic pathway is significantly hindered at the next step. The enzyme phosphoglucose (B3042753) isomerase, which normally converts glucose-6-phosphate into fructose-6-phosphate (B1210287), cannot act on 2-DG-6-P. patsnap.comnih.gov This is due to the absence of the hydroxyl group at the C-2 position, which is essential for the isomerization reaction. nih.gov Consequently, 2-DG-6-P accumulates within the cell, leading to the inhibition of hexokinase through feedback mechanisms and a general disruption of glycolysis. patsnap.com

While the main glycolytic pathway is blocked, 2-DG-6-P can be further metabolized by other enzymes. Studies have shown that phosphoglucomutase (PGM) can act on 2-DG-6-P. researcher.life This enzyme typically catalyzes the reversible conversion of glucose-6-phosphate to glucose-1-phosphate. Research conducted on rat brain extracts demonstrated that PGM can synthesize both 2-deoxyglucose-1-phosphate (DG-1-P) and this compound (DG-1,6-P2) from 2-DG-6-P in vitro. researcher.life In vivo studies also confirmed that after administration of labeled 2-DG, DG-1-P and DG-1,6-P2 were among the detected metabolites, comprising approximately 5% and 10-15% of the total labeled compounds, respectively. researcher.life

The formation of the bisphosphate intermediate is a key feature of the phosphoglucomutase reaction mechanism, which proceeds via a bisphosphorylated sugar intermediate. wikipedia.orgnih.gov Another key enzyme, 6-phosphofructo-1-kinase (PFK-1), which phosphorylates fructose-6-phosphate to form fructose-1,6-bisphosphate, is allosterically activated by fructose-2,6-bisphosphate (F2,6BP). nih.gov While PFK-1's primary substrate is fructose-6-phosphate, its ability to act on glucose analogs like 2-DG-6-P is not well-documented, and the primary route for 2DG1,6BP formation appears to be through phosphoglucomutase. researcher.life

Table 1: Substrate Specificity of Key Enzymes in 2-Deoxyglucose Metabolism

| Enzyme | Substrate(s) | Product(s) | Role in 2DG1,6BP Formation | Citation(s) |

|---|---|---|---|---|

| Hexokinase | 2-Deoxy-D-glucose (2-DG) | 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | Initiates the metabolic cascade by phosphorylating 2-DG. | patsnap.comnih.gov |

| Phosphoglucose Isomerase | Glucose-6-phosphate | Fructose-6-phosphate | Cannot metabolize 2-DG-6-P, leading to its accumulation. | patsnap.comnih.gov |

| Phosphoglucomutase (PGM) | 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | 2-Deoxy-D-glucose-1-phosphate (DG-1-P), this compound (2DG1,6BP) | Directly synthesizes 2DG1,6BP from 2-DG-6-P. | researcher.life |

| Glucose-6-phosphate Dehydrogenase (G6PDH) | 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | (Oxidized product) | Can oxidize 2-DG-6-P, but at a rate approximately 1000 times slower than for glucose-6-phosphate. | nih.gov |

Investigation of α-Phosphohexomutase Subfamilies and Analogs

Phosphoglucomutase, the enzyme responsible for synthesizing 2DG1,6BP, belongs to the large α-D-phosphohexomutase superfamily. wikipedia.orgnih.gov This superfamily is characterized by enzymes that catalyze the intramolecular transfer of a phosphoryl group on a phosphosugar substrate. wikipedia.orgnih.gov These enzymes are found across all domains of life and play diverse roles in carbohydrate metabolism. wikipedia.org

The α-D-phosphohexomutase superfamily is typically divided into four main subgroups:

Phosphoglucomutase (PGM): Primarily converts D-glucose-1-phosphate to D-glucose-6-phosphate, playing a key role in glycolysis and glycogenesis. wikipedia.org

Phosphomannomutase/Phosphoglucomutase (PMM/PGM): These enzymes, found mostly in bacteria, can efficiently use both mannose and glucose-based phosphosugars as substrates and are involved in the biosynthesis of various carbohydrates and glycolipids. wikipedia.orgnih.gov

Phosphoglucosamine Mutase (PNGM): Participates in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgnih.gov

Phosphoacetylglucosamine Mutase (PAGM): Involved in the biosynthesis of UDP-GlcNAc, an essential precursor for bacterial cell wall components and protein modification in eukaryotes. wikipedia.orgnih.gov

The catalytic mechanism is highly conserved across the superfamily. nih.gov The reaction is a reversible conversion of a 1-phosphosugar to a 6-phosphosugar that proceeds through a bisphosphorylated intermediate, such as glucose-1,6-bisphosphate. wikipedia.orgnih.gov The enzyme's active site contains a conserved serine residue that is phosphorylated in the active form. The mechanism involves two main steps:

A phosphoryl group is transferred from the phosphoserine residue in the enzyme's active site to the substrate (e.g., glucose-1-phosphate), forming a bisphosphorylated intermediate (e.g., glucose-1,6-bisphosphate). wikipedia.org

A phosphoryl group is then transferred from the intermediate back to the serine residue, releasing the product (e.g., glucose-6-phosphate) and regenerating the active, phosphorylated enzyme. wikipedia.org

This mechanism explains the formation of this compound from 2-DG-6-P by PGM. The 2-DG-6-P substrate enters the active site, and the enzyme transfers a phosphate to the C1 position, creating the 2DG1,6BP intermediate. The subsequent removal of the phosphate from the C6 position would yield 2-DG-1-P. The presence of 2DG1,6BP as a stable metabolite in vivo suggests that its dissociation from the enzyme can occur. researcher.life

Table 2: Subfamilies of the α-D-Phosphohexomutase Superfamily

| Subfamily | Primary Substrate(s) | Biological Role | Organism Type | Citation(s) |

|---|---|---|---|---|

| PGM | Glucose-1-phosphate, Glucose-6-phosphate | Glycolysis, Glycogenesis | Primarily Eukaryotic | wikipedia.orgnih.gov |

| PMM/PGM | Mannose-phosphates, Glucose-phosphates | Biosynthesis of lipopolysaccharide, alginate | Primarily Bacterial | wikipedia.orgnih.gov |

| PNGM | Glucosamine-phosphates | UDP-GlcNAc biosynthesis | Bacterial, Archaeal | wikipedia.orgnih.gov |

| PAGM | N-acetylglucosamine-phosphates | UDP-GlcNAc biosynthesis | Eukaryotic | wikipedia.orgnih.gov |

Enzymatic Mechanisms of Phosphatases Acting on 2-Deoxyglucose Phosphates

Phosphatases are hydrolase enzymes that catalyze dephosphorylation by removing a phosphate group from a substrate. The dephosphorylation of 2-deoxyglucose phosphates is a crucial step in the detoxification and clearance of this glucose analog. The enzyme specifically identified for this role is 2-deoxyglucose-6-phosphatase (EC 3.1.3.68), which catalyzes the hydrolysis of 2-deoxy-D-glucose-6-phosphate to 2-deoxy-D-glucose and phosphate. wikipedia.org

This enzyme is also referred to as 2-deoxyglucose-6-phosphate phosphohydrolase. wikipedia.org In the yeast Saccharomyces cerevisiae, genes such as DOGR1 and DOGR2 have been identified to encode for 2-deoxyglucose-6-phosphate phosphatases. wikipedia.orgkuleuven.be These enzymes belong to the large and structurally diverse Haloacid dehalogenase (HAD) superfamily. kuleuven.be While their primary identified activity is on the non-natural substrate 2-DG-6-P, their precise physiological substrates and roles are still under investigation. kuleuven.be Upregulation of these genes has been observed under various stress conditions, suggesting a role in cellular homeostasis. kuleuven.be

The general mechanism for phosphatases involves a nucleophilic attack on the phosphorus atom of the phosphate group, often facilitated by a metal ion cofactor. libretexts.org They are broadly classified based on their substrate specificity, such as serine/threonine phosphatases and protein tyrosine phosphatases. libretexts.org The phosphatases acting on sugar phosphates like 2-DG-6-P are typically metalloenzymes that use a water molecule, activated by one or more divalent metal ions (like Mg²⁺ or Mn²⁺) in the active site, to hydrolyze the phosphoester bond. libretexts.org

Engineering studies on HAD phosphatases have demonstrated that their substrate specificity can be altered. By mutating amino acid residues around the sugar-binding region, researchers have been able to switch the substrate preference of a phosphatase, for example, from mannose-6-phosphate to glucose-6-phosphate. nih.gov This is achieved by modifying hydrogen-bonding interactions between the enzyme and the hydroxyl groups of the sugar ring, highlighting the molecular basis for their specificity. nih.gov This research provides insight into how an enzyme like 2-deoxyglucose-6-phosphatase can specifically recognize and dephosphorylate 2-DG-6-P, distinguishing it from endogenous sugar phosphates.

Investigating the Regulatory Functions of 2 Deoxyglucose 1,6 Bisphosphate 2dg1,6bp

Allosteric Modulation of Glycolytic and Related Enzymes

2DG1,6BP, by virtue of its structural similarity to endogenous phosphosugars, has the potential to act as an allosteric modulator of several key enzymes involved in glycolysis and related pathways. Its effects are often considered in comparison to its naturally occurring counterpart, Glucose-1,6-bisphosphate (Glc-1,6-BP).

Comparative Analysis with Glucose-1,6-bisphosphate (Glc-1,6-BP) as an Allosteric Regulator of Hexokinases, Phosphofructokinase, and Pyruvate (B1213749) Kinase

The regulatory landscape of glycolysis is tightly controlled at its irreversible steps, catalyzed by hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase. nih.gov These enzymes are subject to allosteric regulation by a variety of metabolites, including ATP, citrate (B86180), and various phosphosugars.

Hexokinases: These enzymes catalyze the first committed step of glucose metabolism, the phosphorylation of glucose to glucose-6-phosphate (G6P). Hexokinases are subject to feedback inhibition by their product, G6P. youtube.com The accumulation of 2-deoxy-D-glucose-6-phosphate (2DG6P), the monophosphorylated precursor to 2DG1,6BP, also inhibits hexokinase activity. nih.gov This suggests that 2DG1,6BP, if it accumulates, could contribute to the inhibitory environment for hexokinase, thereby slowing down the initial step of glycolysis for both glucose and 2-deoxyglucose.

Phosphofructokinase-1 (PFK-1): PFK-1 is a critical control point in glycolysis and is allosterically regulated by numerous effectors. wikipedia.org ATP and citrate are potent inhibitors, while AMP and fructose-2,6-bisphosphate are strong activators. vaia.com Glucose-1,6-bisphosphate (Glc-1,6-BP) is also known to be an activator of PFK-1. Studies on muscle phosphofructokinase have shown that the activation by α-glucose 1,6-bisphosphate is affected similarly by citrate, ATP, and AMP as the activation by fructose (B13574) 1,6-bisphosphate, but differently than the activation by fructose 2,6-bisphosphate. nih.gov This suggests that Glc-1,6-BP induces a specific conformational change in the enzyme. nih.gov Given the structural similarity, it is plausible that 2DG1,6BP could compete with Glc-1,6-BP for binding to the allosteric site on PFK-1, potentially acting as a competitive inhibitor of its activation.

Pyruvate Kinase: The final step of glycolysis is catalyzed by pyruvate kinase, which is allosterically activated by fructose-1,6-bisphosphate (FBP), a product of the PFK-1 reaction. nih.govnih.gov This is a classic example of feed-forward activation. The binding of FBP to the allosteric site of pyruvate kinase induces a conformational change that increases the enzyme's affinity for its substrate, phosphoenolpyruvate. nih.gov While direct studies on the effect of 2DG1,6BP on pyruvate kinase are limited, its structural resemblance to FBP suggests a potential for interaction at the allosteric site, possibly leading to either weak activation or competitive inhibition of FBP-mediated activation.

| Enzyme | Allosteric Regulator | Effect |

| Hexokinase | Glucose-6-phosphate | Inhibition |

| 2-Deoxyglucose-6-phosphate | Inhibition nih.gov | |

| Phosphofructokinase-1 | ATP, Citrate | Inhibition vaia.com |

| AMP, Fructose-2,6-bisphosphate | Activation vaia.com | |

| Glucose-1,6-bisphosphate | Activation nih.gov | |

| Pyruvate Kinase | Fructose-1,6-bisphosphate | Activation nih.govnih.gov |

| ATP, Alanine | Inhibition |

Potential Influence on 6-Phosphogluconate Dehydrogenase

6-Phosphogluconate dehydrogenase (6PGDH) is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), catalyzing the oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate and NADPH. Research has shown that 6PGDH from various species, including sheep liver, human erythrocytes, and Trypanosoma brucei, can utilize 2-deoxy-6-phosphogluconate (B1201372) as a substrate, oxidizing it in the process. nih.gov This indicates a direct interaction between a 2-deoxy sugar phosphate and this PPP enzyme. The activity of 6PGDH is subject to regulation by the availability of its substrate and the ratio of NADP+ to NADPH. nih.gov The introduction of a 2-deoxy substrate that can be processed by the enzyme suggests a potential diversion of the enzyme's capacity and a possible alteration in the production of ribulose-5-phosphate and NADPH, thereby influencing the downstream functions of the PPP.

Impact on Metabolic Flux Distribution in Cellular Systems

The presence of 2DG1,6BP and its precursors can significantly alter the flow of metabolites through interconnected pathways, most notably the interplay between glycolysis and the pentose phosphate pathway.

Effects on Glycolysis and Pentose Phosphate Pathway Interplay

Glycolysis and the pentose phosphate pathway are two major routes for glucose-6-phosphate metabolism. nih.gov The balance between these two pathways is critical for cellular proliferation and for maintaining redox homeostasis. The inhibition of glycolysis by 2-deoxyglucose and its phosphorylated derivatives is well-documented. nih.gov The accumulation of 2-deoxyglucose-6-phosphate (2DG6P) inhibits phosphoglucose (B3042753) isomerase, a key enzyme in the glycolytic pathway. researchgate.net

Feedback Mechanisms within Phosphosugar Networks

The metabolic network of phosphosugars is governed by intricate feedback and feed-forward mechanisms. The inhibition of hexokinase by G6P is a prime example of feedback inhibition. youtube.com The accumulation of 2DG6P similarly provides a negative feedback signal to hexokinase. nih.gov This self-limiting mechanism can prevent the excessive accumulation of phosphorylated 2-deoxyglucose.

Furthermore, the allosteric regulation of PFK-1 and pyruvate kinase creates a system where the flux through glycolysis can be rapidly adjusted in response to changes in the concentrations of key metabolites. The introduction of 2DG1,6BP and its precursors perturbs the normal concentrations of these regulatory molecules. For instance, by inhibiting glycolysis, 2-deoxyglucose can lead to a decrease in the levels of fructose-1,6-bisphosphate, which would in turn reduce the feed-forward activation of pyruvate kinase. nih.gov This demonstrates how the presence of a single analogue can have cascading effects throughout the phosphosugar network.

Role in Cellular Energy Homeostasis Perturbation Studies

The study of cellular energy homeostasis often involves the use of metabolic inhibitors to perturb the system and observe the cellular response. 2-deoxyglucose and its derivatives have been widely used for this purpose due to their ability to inhibit glycolysis and consequently impact cellular ATP levels.

Exposure of cells to 2-deoxyglucose leads to a rapid decrease in cellular ATP content as glycolysis, a major source of ATP, is inhibited. nih.govoncotarget.com This energy stress triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. biorxiv.org The activation of AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways and the inhibition of anabolic processes.

Analytical Methodologies for 2 Deoxyglucose 1,6 Bisphosphate 2dg1,6bp in Research

Spectroscopic Techniques for Metabolite Identification and Quantification

Spectroscopic methods are paramount in the analysis of 2-DG metabolites, offering high sensitivity and specificity for both identification and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for identifying and quantifying metabolites in biological samples. In the context of deoxyglucose metabolism, ¹⁹F NMR has been instrumental in studying the fluorinated analog of 2-DG, 2-deoxy-2-fluoro-D-glucose (FDG). Research has demonstrated that ¹⁹F NMR can successfully identify a range of FDG metabolites in brain tissue, including the bisphosphate form, FDG-1,6-bisphosphate. nih.gov

The epimeric conversion of FDG to its mannose counterpart, 2-deoxy-2-fluoro-D-mannose (FDM), and their subsequent phosphorylation can be tracked. Metabolites confirmed in brain tissue include FDG-1-phosphate, FDM-1-phosphate, FDM-6-phosphate, and notably, FDG-1,6-bisphosphate and FDM-1,6-bisphosphate. nih.gov The detection of the ¹⁹F NMR signal from these compounds, particularly NDP-bound FDM, allows for the monitoring of metabolic activity and can serve as a target for tumor detection. nih.gov These findings suggest that NMR spectroscopy is a viable and valuable tool for the detection and quantification of bisphosphate derivatives of deoxyglucose, including 2DG1,6BP, in research settings. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (HPLC-MS/MS), is a cornerstone for the analysis of 2-DG and its phosphorylated derivatives. nih.gov This combination offers high sensitivity and selectivity, allowing for the separation and quantification of metabolites from complex biological matrices like serum and cell lysates. nih.govnih.gov

While the direct analysis of 2-DG by MS can be challenging due to interfering metabolites, methods have been developed to overcome these issues. chemrxiv.org For instance, a novel HPLC-MS/MS method using negative mode ionization was developed for the analysis of 2-DG, identifying a major fragment at m/z 85 from the [M-H]⁻ ion at m/z 163. nih.gov The separation power of HPLC is critical; various columns, including anion-exchange and polymer-based amino columns, have been used to separate 2-DG from glucose and other sugars. nih.govgoogle.com

Quantitative measurements of 2-DG and its key metabolite, 2-deoxyglucose-6-phosphate (2DG-6-P), are essential for assessing glucose uptake. chemrxiv.orgchemrxiv.org LC-MS-based methods have been successfully developed to quantify trace amounts of non-radiolabeled glucose analogs and their phosphorylated forms. chemrxiv.orgchemrxiv.org Although specific methods targeting 2DG1,6BP are less commonly detailed, the principles used for 2-DG and 2DG-6-P, such as ion-exchange chromatography to separate phosphorylated species, are directly applicable. google.com

Table 1: HPLC Methods for 2-Deoxyglucose Analysis

| Column Type | Mobile Phase/Eluent | Detection Method | Application | Reference |

|---|---|---|---|---|

| Anion-exchange (Hamilton RCX-10) | 18 mM NaOH in water | Refractive Index (RI) | Baseline resolution of 2-DG and glucose | google.com |

| μBondapak 10 μm NH₂ | 85% MeCN/H₂O | UV (195 nm) | Purity determination in formulations | nih.govgoogle.com |

| Polymer-based amino (HILICpak VG-50 4E) | Not Specified | Not Specified | Separation of 2-DG and glucose | nih.gov |

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a fundamental technique for mapping the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.

Both radiolabeled and stable isotope analogs of glucose and deoxyglucose are widely used in metabolic research. medchemexpress.comnih.gov Radiolabeled 2-DG, such as with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), has been a popular choice for laboratory research in animal models to assess tissue distribution through autoradiography. wikipedia.org These methods allow for the separation and quantification of free and phosphorylated forms of ³H-2-DG using techniques like ion-exchange chromatography. google.com

Stable isotopes, particularly carbon-13 (¹³C), offer a non-radioactive alternative for tracing studies. medchemexpress.com ¹³C-labeled 2-DG is used as an internal standard for quantitative analysis by HPLC-MS/MS and in metabolic flux analysis (MFA). nih.govmedchemexpress.com The use of stable isotopic tracing, for example with 1,2-¹³C₂-glucose, allows researchers to confidently identify and quantify metabolites affected by experimental conditions, providing in-depth characterization of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov MFA uses this data to create computational models that calculate the rate of metabolic reactions, or fluxes, throughout a biological system. youtube.com

Table 2: Common Isotopes Used in Deoxyglucose Tracing

| Isotope | Type | Common Application | Reference |

|---|---|---|---|

| ³H (Tritium) | Radiolabeled | Animal model tissue distribution (autoradiography) | google.comwikipedia.org |

| ¹⁴C (Carbon-14) | Radiolabeled | Animal model tissue distribution (autoradiography) | wikipedia.org |

| ¹³C (Carbon-13) | Stable | Internal standard for MS, Metabolic Flux Analysis (MFA) | nih.govmedchemexpress.comnih.gov |

Quantifying the levels of specific metabolites like 2DG1,6BP is key to understanding the metabolic perturbations caused by 2-DG. While direct quantification of 2DG1,6BP is not as commonly reported as for 2-DG or 2DG-6-P, the analytical methods in place are capable of this measurement.

NMR spectroscopy has been shown to quantify levels of the analog FDG-1,6-bisphosphate in mouse brain tissue. nih.gov This indicates that NMR is a suitable technique for quantifying 2DG1,6BP in research models. Furthermore, LC-MS-based metabolic fingerprinting has been used to analyze the broader metabolome of cells treated with 2-DG. nih.gov These analyses track changes in numerous metabolites over time, and with the appropriate standards and methods, can be used to quantify the intracellular concentration of 2DG1,6BP. Enzymatic assays, which have been refined for the measurement of 2-DG and 2DG-6-P in tissue samples as small as a microgram, could also potentially be adapted for 2DG1,6BP by using specific enzymes that interact with this bisphosphate compound. nih.gov

Biological Contexts and Research Models for 2dg1,6bp Studies

Microbial Metabolism Research Models

Microorganisms, with their rapid growth and genetic tractability, serve as powerful tools for investigating the fundamental aspects of nutrient metabolism. Yeast and bacteria have been pivotal in elucidating the initial steps of 2-DG processing and the enzymatic pathways that could lead to bisphosphate derivatives.

Yeast (Saccharomyces cerevisiae) as a Model for Deoxyglucose Metabolism

The budding yeast, Saccharomyces cerevisiae, is a premier model organism for studying eukaryotic cell biology, including metabolic pathways that are highly conserved in humans. Its use in studying 2-DG is well-established, as yeast shares metabolic similarities with cancer cells, such as a high rate of glycolysis even in the presence of oxygen. nih.gov

When introduced to yeast, 2-DG is transported into the cell and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate (2DG-6P). nih.govnih.govnih.gov Hxk2 is the primary hexokinase responsible for this phosphorylation in glucose-grown yeast cells. nih.govbiorxiv.org The accumulation of 2DG-6P is a key event, as the absence of the 2-hydroxyl group prevents its further isomerization by phosphoglucose (B3042753) isomerase, leading to the inhibition of glycolysis. nih.gov This intracellular buildup of 2DG-6P triggers a range of cellular responses, including a rapid depletion of ATP stores and the activation of the 5'-AMP activated protein kinase (AMPK) orthologue, Snf1, a central regulator of cellular energy homeostasis. nih.govbiorxiv.org

Furthermore, studies in yeast have revealed that phosphoglucomutase, an enzyme that interconverts glucose-1-phosphate and glucose-6-phosphate, is a cytoplasmic glycoprotein (B1211001) and can act as an acceptor in phosphotransferase reactions. nih.gov While the direct detection of 2-Deoxyglucose-1,6-bisphosphate in yeast is not prominently documented in the examined literature, the enzymatic machinery required for its synthesis from 2DG-6P exists, mirroring pathways observed in mammalian cells.

Prokaryotic Enzyme Systems and Bisphosphate Synthesis

Prokaryotic organisms provide simplified systems to study specific enzymes and metabolic routes. Research has identified a distinct family of α-phosphohexomutases, widely distributed in prokaryotes, that are responsible for synthesizing the key metabolic regulator α-D-glucose-1,6-bisphosphate (Glc-1,6-BP). nih.gov These enzymes catalyze the interconversion of α-D-glucose-1-phosphate and α-D-glucose-6-phosphate via a transient Glc-1,6-BP intermediate. nih.gov A specific Glc-1,6-BP synthase in the cyanobacterium Synechocystis sp. and a homologous enzyme in the human gut bacterium Bacteroides salyersiae have been shown to efficiently produce Glc-1,6-BP from fructose-1,6-bisphosphate and glucose-1-phosphate, highlighting a conserved and essential role for this enzyme family in bacteria. nih.gov

While these studies focus on the glucose-based compound, they establish the presence of prokaryotic enzymes capable of creating bisphosphate molecules central to metabolism. Enzymes like phosphofructokinase (PFK) are crucial for glycolysis in bacteria such as Escherichia coli. nih.govnih.gov Additionally, enzymes from prokaryotes, such as 6-phosphogluconate-dehydratase from Caulobacter crescentus, are used for the enzymatic synthesis of related sugar phosphates like 2-keto-3-deoxy-6-phosphogluconate (KDPG), the key intermediate of the Entner-Doudoroff pathway. frontiersin.org Although the direct synthesis of this compound by these specific prokaryotic enzymes is not detailed, the systems provide a fundamental framework for understanding how such bisphosphate compounds can be synthesized and regulated.

Mammalian Cellular and Tissue-Specific Metabolic Research

To understand the effects of 2DG1,6BP in a context relevant to human physiology and disease, researchers turn to mammalian cells, tissues, and whole-organism models. These studies have been crucial in identifying the compound in specific organs and understanding its role in complex processes like metabolic stress and adaptation.

In Vitro Cellular Models for Investigating Deoxyglucose Effects

Cultured mammalian cells, including both primary cells and established cell lines, are indispensable tools for mechanistic studies of 2-DG metabolism. These in vitro models allow for controlled experiments to dissect the cellular and molecular consequences of 2-DG exposure. Studies using human astrocytes, for example, investigate the effects of 2-DG on inflammatory signaling. mdpi.com

In many cell types, particularly cancer cells which exhibit high glucose uptake, 2-DG is readily transported into the cell and phosphorylated to 2-DG-6-phosphate. wikipedia.org The accumulation of this metabolite leads to the inhibition of glycolytic enzymes and a subsequent decrease in ATP production. amazonaws.com This principle is exploited in cancer research, where 2-DG is studied for its ability to selectively target the altered metabolism of tumor cells. wikipedia.orgresearchgate.net These cellular models are also used to probe the role of 2-DG in inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) pathway, due to its structural similarity to mannose and its potential to interfere with N-linked glycosylation. wikipedia.org

Studies in Organ Systems and Isolated Tissues (e.g., Brain, Heart, Adipocytes)

Investigating deoxyglucose metabolism in specific organs and isolated tissues provides critical insights into tissue-specific metabolic pathways and vulnerabilities.

Brain: Research in rat brain has demonstrated that 2-DG is more extensively metabolized than commonly recognized. Following administration of radiolabeled 2-DG, analysis identified not only the expected 2-deoxyglucose-6-phosphate but also two other major derivatives: 2-deoxyglucose-1-phosphate (B1237330) (DG-1-P) and This compound (DG-1,6-P2) . These compounds were shown to be synthesized from 2DG-6P by the enzyme phosphoglucomutase in vitro.

| Metabolite | Relative Abundance (as % of total 14C in brain) | Time Point | Notes |

|---|---|---|---|

| This compound (DG-1,6-P2) | ~10-15% | 45 min post-infusion | Levels are influenced by tissue glucose concentration. |

| 2-Deoxyglucose-1-phosphate (DG-1-P) | ~5% | 45 min post-infusion | Can be synthesized from DG-6-P by phosphoglucomutase. |

Heart: The heart relies on multiple substrates for energy, and 2-DG has been used as a tool to probe its glucose metabolism. Chronic administration of 2-DG can induce cardiotoxicity, including vacuolization of cardiac myocytes, though this is not associated with glycogen (B147801) or lipid accumulation. nih.gov Conversely, other studies suggest that intermittent 2-DG treatment can augment the mitochondrial respiratory chain proteome in the heart, potentially increasing oxidative capacity to compensate for glycolytic inhibition. ucl.ac.ukresearchgate.net In isolated neonatal rat cardiomyocytes, 2-DG can protect against doxorubicin-induced cell death by preserving ATP content and activating AMPK. nih.govnih.gov While much of the research focuses on the effects of 2-DG-6P, studies have confirmed that 2-DG can be incorporated into glycogen in the heart muscle in vivo. nih.gov The kinetic properties of hexokinase for 2-deoxyglucose have also been characterized in cytosolic and mitochondrial fractions of the heart. ahajournals.org

Adipocytes: Studies using isolated rat fat cells (adipocytes) show that 2-DG is rapidly taken up and phosphorylated. nih.gov This leads to a significant accumulation of 2-deoxyglucose phosphate (B84403), which is associated with a sharp decline in intracellular ATP levels and a depression of cellular respiration. nih.govnih.gov

| Condition | Observation | Quantitative Finding | Reference |

|---|---|---|---|

| Incubation with 2-Deoxyglucose | Intracellular 2-Deoxyglucose Phosphate Accumulation | Ceases at ~50 mM | nih.gov |

| Accumulation of Deoxyglucose 6-Phosphate | Effect on ATP Levels | Marked decline | nih.gov |

| 1-hour preincubation with 10 or 20 mM 2-Deoxyglucose | Effect on Cell Respiration | Depressed by ~50% | nih.gov |

Role in Modulating Specific Metabolic Adaptations (e.g., Hypoxia, Nutrient Restriction)

Hypoxia: Hypoxia, or low oxygen availability, forces cells to rely more heavily on glycolysis for ATP production. aacrjournals.orgmdpi.com This metabolic shift makes hypoxic cells, such as those found in solid tumors, particularly sensitive to glycolytic inhibitors like 2-DG. researchgate.netnih.gov The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). mdpi.commdpi.com HIF-1 upregulates the expression of glucose transporters and glycolytic enzymes. nih.govmdpi.comnih.gov Interestingly, this HIF-1-mediated increase in glycolytic machinery can confer a degree of resistance to 2-DG, as higher levels of the inhibitor are required to block the enhanced glycolytic flux. aacrjournals.orgnih.gov Therefore, hypoxic conditions provide a critical model for studying the metabolism of 2-DG and its derivatives in an environment of reprogrammed glucose processing.

Nutrient Restriction: 2-DG is considered a calorie restriction (CR) mimetic because it inhibits glycolysis, thereby mimicking a state of reduced glucose availability and lower ATP generation. amazonaws.comwikipedia.org This has made it a valuable tool for studying the biochemical pathways associated with CR and aging. amazonaws.com In models of nutrient restriction, 2-DG treatment can protect cells from subsequent metabolic insults. For instance, in neonatal rat cardiomyocytes, 2-DG pretreatment prevents severe ATP depletion induced by other stressors. nih.govnih.gov These models are essential for understanding how the metabolic state of a cell, as dictated by nutrient availability, influences the processing and downstream effects of 2-DG and its phosphorylated forms.

Future Research Directions and Unexplored Avenues for 2 Deoxyglucose 1,6 Bisphosphate

Elucidating Definitive Synthesis and Degradation Pathways of 2DG1,6BP

A fundamental gap in our understanding of 2DG1,6BP lies in the precise biochemical pathways governing its formation and breakdown. While it is known that 2-DG enters cells via glucose transporters and is phosphorylated by hexokinase to form 2DG6P, the subsequent steps are less clear. patsnap.comyoutube.com

Synthesis: Research indicates that 2DG1,6BP can be synthesized from 2DG6P. nih.gov Studies in rat brain have shown that after administration of radiolabeled 2-DG, 2DG1,6BP is one of the major labeled metabolites, accounting for approximately 10-15% of the total radioactivity in the brain after 45 minutes. nih.gov The enzyme phosphoglucomutase has been implicated in this conversion in vitro. nih.gov However, the definitive in vivo enzymatic machinery and the kinetics of this reaction need to be thoroughly characterized. Future research should focus on identifying and characterizing the specific phosphoglucomutase isoforms or other potential enzymes responsible for this conversion under various physiological and pathological conditions.

Degradation: The pathways for 2DG1,6BP degradation are even more obscure. It is plausible that phosphatases are involved in dephosphorylating 2DG1,6BP, potentially recycling it back to 2DG6P or 2-DG. The existence of a specific 2-deoxyglucose-6-phosphatase has been identified, which hydrolyzes 2DG6P to 2-DG. wikipedia.org It is conceivable that this or other phosphatases could also act on 2DG1,6BP. Uncovering the enzymes and mechanisms responsible for 2DG1,6BP breakdown is crucial for understanding its cellular turnover and steady-state levels.

Discovery of Novel Enzymes or Isoenzymes Specific to 2DG1,6BP Metabolism

The metabolism of 2DG1,6BP likely involves a cast of enzymes that may or may not be specific to this substrate. While phosphoglucomutase is a candidate for its synthesis, the possibility of novel enzymes or isoenzymes with a particular affinity for 2-deoxy sugars cannot be ruled out. nih.gov

The search for such enzymes could be guided by functional metagenomics or by screening cultured isolates from various environments for the ability to metabolize 2DG1,6BP. nih.gov Furthermore, exploring the substrate specificity of known phosphatases and mutases for 2DG1,6BP could reveal unexpected catalytic activities. The identification of genes that, when overexpressed, confer resistance to 2-DG, such as DOGR1 and DOGR2 in Saccharomyces cerevisiae, which encode 2-deoxyglucose-6-phosphate phosphatase, provides a genetic handle to uncover related metabolic pathways. wikipedia.org Future research should aim to identify and characterize enzymes that specifically synthesize or degrade 2DG1,6BP, which would be instrumental in understanding its metabolic regulation.

Comprehensive Characterization of 2DG1,6BP as an Endogenous or Induced Regulatory Molecule

A key unanswered question is whether 2DG1,6BP is merely a metabolic byproduct of 2-DG administration or if it has a functional role as a regulatory molecule. Given that other sugar bisphosphates, like fructose-2,6-bisphosphate (F2,6BP), are potent allosteric regulators of glycolysis, it is plausible that 2DG1,6BP could exert similar control over metabolic pathways. youtube.comnih.gov

Future studies should investigate the potential of 2DG1,6BP to allosterically regulate key metabolic enzymes. This could involve in vitro enzyme kinetic assays with purified enzymes in the presence of varying concentrations of 2DG1,6BP. Moreover, determining whether 2DG1,6BP is produced endogenously, even at low levels, or only upon induction by 2-DG is critical. The accumulation of 2DG6P is known to inhibit hexokinase and interfere with glycoprotein (B1211001) synthesis, leading to cellular stress. patsnap.com It is important to dissect the specific contributions of 2DG1,6BP to these and other cellular effects attributed to 2-DG.

| Potential Regulatory Roles of 2DG1,6BP |

| Allosteric regulation of glycolytic enzymes |

| Modulation of pentose (B10789219) phosphate (B84403) pathway enzymes |

| Interference with N-linked glycosylation |

| Induction of endoplasmic reticulum stress |

Systems Biology Approaches to Map the Interactome of 2DG1,6BP in Metabolic Networks

To fully comprehend the impact of 2DG1,6BP on cellular physiology, a systems-level approach is necessary. Mapping the interactome of 2DG1,6BP, which encompasses its interactions with proteins and other metabolites, will provide a global view of its influence on metabolic networks. nih.govresearchgate.net This can be achieved through a combination of experimental and computational methods. nih.govembopress.org

Proteomic techniques can be employed to identify proteins that bind to 2DG1,6BP. This could involve affinity purification-mass spectrometry (AP-MS) using a tagged version of 2DG1,6BP as bait. The integration of these interaction data with existing metabolic models will help to predict the functional consequences of 2DG1,6BP accumulation and guide further experimental validation. researchgate.net Such a systems biology approach will be invaluable in constructing a comprehensive picture of how this molecule perturbs cellular networks. nih.gov

Development of Advanced Analytical Techniques for Low-Abundance Bisphosphate Detection

A significant hurdle in studying 2DG1,6BP is the challenge of accurately detecting and quantifying it, especially if it is a low-abundance metabolite. frontiersin.org Current methods for measuring 2-DG and its phosphorylated derivatives often rely on enzymatic assays or radiolabeling. nih.govnih.gov While effective for 2DG6P, these methods may not be readily adaptable or sufficiently sensitive for 2DG1,6BP.

There is a pressing need for the development of advanced analytical techniques with high sensitivity and specificity for bisphosphorylated sugars. nih.gov This could include the development of novel biosensors, improved mass spectrometry-based methods, or advanced immunoassays. cavidi.se For instance, strategies for the enrichment of low-abundance phosphorylated peptides could be adapted for the analysis of phosphorylated metabolites. mdpi.com The availability of robust and sensitive detection methods will be a critical enabler for all future research into the biology of 2DG1,6BP. frontiersin.org

Q & A

Q. What enzymatic pathways are involved in the synthesis of DG-1,6-BP, and how can researchers validate these pathways experimentally?

DG-1,6-BP is synthesized via phosphoglucomutase-mediated conversion of 2-deoxyglucose-6-phosphate (DG-6-P) in vivo, as observed in rat brain studies. To validate this pathway, researchers can use isotopic tracing (e.g., ¹⁴C-labeled DG) combined with ethanol extraction and chromatographic separation to identify DG-1,6-BP and its intermediates. Enzyme activity assays with purified phosphoglucomutase under controlled glucose concentrations can further confirm substrate specificity .

Q. How does the acid-labile nature of DG-1,6-BP influence its detection in metabolic studies?

Acid extraction methods hydrolyze DG-1,6-BP into free 2-deoxyglucose, leading to underestimation of its concentration. To mitigate this, researchers should use ethanol-based extraction at low temperatures to preserve labile metabolites. Fluorometric assays (e.g., NADP/NAD-coupled enzymatic reactions) or ³¹P-NMR can quantify DG-1,6-BP without acid interference, ensuring accurate metabolic profiling .

Q. What is the metabolic role of DG-1,6-BP in carbohydrate regulation compared to fructose-1,6-bisphosphate (FBP)?

Unlike FBP, which regulates glycolysis/gluconeogenesis via allosteric activation of enzymes like pyruvate kinase, DG-1,6-BP does not directly participate in central carbon metabolism. Instead, it acts as a competitive inhibitor of phosphoglucomutase, altering glucose-phosphate isomerization kinetics. Researchers can compare metabolic flux in DG-1,6-BP-treated vs. FBP-treated cell models using ¹³C-glucose tracing and LC-MS metabolomics .

Advanced Research Questions

Q. How do tissue glucose levels affect DG-1,6-BP accumulation, and how can this variable be controlled in in vivo studies?

Elevated tissue glucose competes with DG for hexokinase, reducing DG-6-P (and subsequently DG-1,6-BP) formation. To control this, researchers should standardize fasting periods in animal models or use hyperglycemic clamp techniques. Parallel measurements of tissue glucose (e.g., enzymatic assays) and DG-1,6-BP (via ethanol extraction and fluorometry) are critical for data normalization .

Q. What experimental discrepancies arise from DG-1,6-BP’s cross-reactivity with glycolytic enzymes, and how can these be resolved?

DG-1,6-BP may weakly interact with fructose-1,6-bisphosphatase or aldolase due to structural similarity to FBP, leading to off-target effects. Researchers should perform enzyme inhibition assays (e.g., varying DG-1,6-BP/FBP ratios) and structural modeling (e.g., crystallography of enzyme-substrate complexes) to identify binding affinities. Mutagenesis of active-site residues in aldolase can further clarify specificity .

Q. Why do kinetic models overestimate DG-1,6-BP turnover rates, and how can computational frameworks be improved?

Traditional models assume DG-1,6-BP is a terminal metabolite, ignoring its conversion into ethanol-insoluble compounds (e.g., glycoconjugates). Incorporating time-resolved metabolomics data (0–180 min post-DG administration) and enzyme saturation constants (e.g., Km for phosphoglucomutase) into Michaelis-Menten models improves predictive accuracy. Bayesian statistical approaches can also account for metabolite pool heterogeneity .

Q. What are the limitations of using bacterial α-phosphohexomutases (αPHMs) to study DG-1,6-BP synthesis in eukaryotic systems?

Bacterial αPHMs (e.g., Slr1334 in Synechocystis) synthesize glucose-1,6-bisphosphate from fructose-1,6-BP, but their eukaryotic counterparts may lack this promiscuity. Researchers should compare DG-1,6-BP production in wild-type vs. αPHM-knockout mammalian cell lines and use phylogenetic analysis to identify conserved catalytic domains .

Methodological Considerations

- Chromatographic Separation : Use anion-exchange chromatography with UV detection (210 nm) to resolve DG-1,6-BP from other phosphorylated sugars .

- Enzyme Assays : Couple phosphoglucomutase reactions with glucose-6-phosphate dehydrogenase and NADP⁺ to quantify DG-1,6-BP spectrophotometrically at 340 nm .

- Data Validation : Cross-validate fluorometric results with ³¹P-NMR (resonance at ~5 ppm for bisphosphates) to confirm DG-1,6-BP identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.